![molecular formula C20H18ClN3O3 B5596527 N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)
N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide
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Description
The research on N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide focuses on its synthesis, molecular structure, and various properties. While the exact compound is not directly mentioned in available literature, related compounds have been synthesized and analyzed, providing a context for understanding the chemical behavior and properties of similar acetohydrazide compounds.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation reaction of appropriate aldehydes with acetohydrazides in suitable conditions. For example, similar compounds have been synthesized by condensing chloro-substituted aldehydes with quinolinyl acetohydrazides in methanol solutions (Li Jia-ming, 2009). These methods provide a basis for the synthesis of N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by various spectroscopic techniques and X-ray crystallography, revealing details such as bond lengths, angles, and the overall geometry of the molecule. For instance, compounds in this category often display certain conformational features, such as planarity between different rings in the structure, and are characterized by orthorhombic space groups in crystallographic analysis (Jun Tan, 2009).
Chemical Reactions and Properties
The chemical behavior of acetohydrazide compounds involves interactions such as hydrogen bonding, which contributes to their stability and reactivity. These molecules often form dimers or complex chain structures via intermolecular interactions. Their reactivity includes condensation reactions and the potential for forming various derivatives by reacting with different chemical groups (A. Saeed et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular arrangement and intermolecular forces present in these compounds. The detailed crystallography reveals orthorhombic structures, providing insights into the solid-state characteristics of similar acetohydrazide compounds (Ersin Inkaya et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are defined by the structural elements of the acetohydrazide compounds. They exhibit specific reactivity patterns such as Schiff base formation and interaction with metals, which are crucial for their potential applications in various fields (S. Shaikh, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-13-7-8-14-10-15(20(21)23-16(14)9-13)11-22-24-19(25)12-27-18-6-4-3-5-17(18)26-2/h3-11H,12H2,1-2H3,(H,24,25)/b22-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAUCZQEFCRWFA-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)COC3=CC=CC=C3OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)COC3=CC=CC=C3OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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